[1-(2,2-Difluoroethyl)cyclobutyl]methanamine
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Overview
Description
[1-(2,2-Difluoroethyl)cyclobutyl]methanamine: is an organic compound with the molecular formula C7H13F2N This compound is characterized by the presence of a cyclobutyl ring substituted with a difluoroethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-dihalobutane, under basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a difluoroethyl halide and a suitable nucleophile.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2,2-Difluoroethyl)cyclobutyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in polar aprotic solvents.
Major Products:
Oxidation Products: Oxo derivatives, such as ketones or aldehydes.
Reduction Products: Reduced amines or alcohols.
Substitution Products: Compounds with different substituents replacing the difluoroethyl group.
Scientific Research Applications
Chemistry: In chemistry, [1-(2,2-Difluoroethyl)cyclobutyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the effects of difluoroethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor agonists.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may also find applications in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of [1-(2,2-Difluoroethyl)cyclobutyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
- [1-(2,2-Difluoroethyl)cyclopropyl]methanamine
- [1-(2,2-Difluoroethyl)cyclopentyl]methanamine
- [1-(2,2-Difluoroethyl)cyclohexyl]methanamine
Comparison: Compared to its analogs, [1-(2,2-Difluoroethyl)cyclobutyl]methanamine exhibits unique properties due to the presence of the cyclobutyl ring. The ring strain and electronic effects imparted by the cyclobutyl group can influence the compound’s reactivity and binding interactions. This makes it distinct from other similar compounds with different ring sizes, such as cyclopropyl, cyclopentyl, or cyclohexyl derivatives.
Properties
IUPAC Name |
[1-(2,2-difluoroethyl)cyclobutyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c8-6(9)4-7(5-10)2-1-3-7/h6H,1-5,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIUOFMVQIJUQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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